2,3-Dihydropyridine-2,6-dicarboxylic acid
Overview
Description
2,3-Dihydropyridine-2,6-dicarboxylic acid, also known as (S)-2,3-dihydrodipicolinate, belongs to the class of alpha amino acids and derivatives . It is a significant class of pharmacologically active molecules present in the natural system and biomimetic reducing agents due to their unprecedented and broad-spectrum biological applications .
Synthesis Analysis
The synthesis of this compound involves the electrocarboxylation of tetrasubstituted-1,4-dihydropyridines derivatives using Mg−Pt electrodes in an undivided cell . The targeted compounds were established by 1H,13C NMR, IR, and ESI-MS .Molecular Structure Analysis
The molecular structure of this compound involves a carboxyl functional group, CO2H. The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
The chemical reactions of this compound involve three successive protonation steps . The protonation constants of each step (log10K) are calculated as 10.74 ± 0.01, 3.22 ± 0.02, and 1.63 ± 0.03 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its carboxyl functional group. The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Scientific Research Applications
Synthesis and Characterization :
- Yin et al. (2013) described the efficient construction of 1,2-Dihydropyridine-5,6-dicarboxylates through a cascade reaction involving primary amine, 2-butynedioate, and propargylic alcohol, highlighting a method for forming the dihydropyridine skeleton (Yin, Zhu, Wang, Lu, & Wang, 2013).
- Rucins et al. (2020) focused on the synthesis of 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines, which are used as intermediates in the synthesis of various lipid-like compounds based on the 1,4-dihydropyridine cycle (Rucins et al., 2020).
Catalytic Applications :
- Mu et al. (2021) reported a modular organocatalytic sequence for the synthesis of chiral 1,2-dihydropyridines, demonstrating a flexible strategy for creating structurally diverse dihydropyridines, which are significant in pharmaceuticals (Mu, Cui, Zeng, Yu, & Zhou, 2021).
Luminescent and Structural Properties :
- Yang et al. (2012) explored the synthesis and characterization of 3D metal–organic frameworks polymers using pyridine-2,6-dicarboxylic acid, showcasing the luminescent and structural properties of these compounds (Yang, Song, Zhang, Zhang, Wu, Bu, & Ren, 2012).
Biological Applications :
- Xiao et al. (2011) synthesized novel ligands containing pyridine-2,6-dicarboxylic acid unit and their complexes with Eu(III), Tb(III) ions, exploring their applications in biological imaging (Xiao, Chen, Mei, Yin, Zhang, & Cao, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
The present synthetic protocol of 2,3-Dihydropyridine-2,6-dicarboxylic acid would open new gates for other researchers to develop new molecules by bioisosteres of these substrates . The equilibrium between fundamental and applied science is shifted towards practical applications of the knowledge discovered earlier .
Properties
CAS No. |
16052-12-3 |
---|---|
Molecular Formula |
C7H7NO4 |
Molecular Weight |
169.13 g/mol |
IUPAC Name |
2,3-dihydropyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H7NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-2,5H,3H2,(H,9,10)(H,11,12) |
InChI Key |
UWOCFOFVIBZJGH-UHFFFAOYSA-N |
SMILES |
C1C=CC(=NC1C(=O)O)C(=O)O |
Canonical SMILES |
C1C=CC(=NC1C(=O)O)C(=O)O |
16052-12-3 | |
physical_description |
Solid |
Synonyms |
2,3-dihydropyridine-2,6-dicarboxylic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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